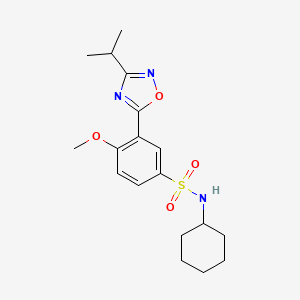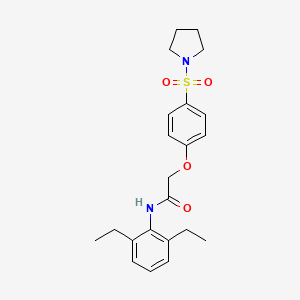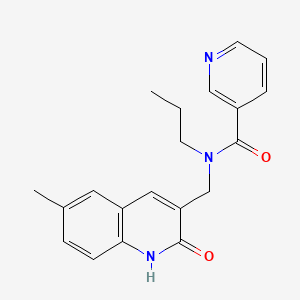
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide, also known as GMX1778, is a small molecule inhibitor that targets the NAD+ biosynthesis pathway. This compound has gained significant attention in recent years due to its potential applications in cancer therapy and other diseases.
Mechanism of Action
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide targets the NAD+ biosynthesis pathway by inhibiting the enzyme nicotinamide phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the NAD+ biosynthesis pathway, and its inhibition leads to a decrease in intracellular NAD+ levels. This, in turn, leads to a decrease in ATP production and an increase in DNA damage, ultimately resulting in cell death.
Biochemical and physiological effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on the NAD+ biosynthesis pathway, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed. This may help to prevent the growth and spread of tumors.
Advantages and Limitations for Lab Experiments
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of specificity for its target enzyme, NAMPT. However, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has some limitations as well. It has poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments. In addition, its effects on other cellular pathways may complicate the interpretation of experimental results.
Future Directions
There are several potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide. One area of interest is the development of more potent and specific inhibitors of NAMPT. Another area of interest is the investigation of the effects of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide on other cellular pathways, such as autophagy and apoptosis. Finally, there is interest in exploring the use of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide in combination with other cancer therapies to enhance their efficacy.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide involves a multistep process that begins with the reaction of 2-hydroxy-6-methylquinoline with propargyl bromide to form the intermediate compound. This is followed by the reaction of the intermediate with nicotinic acid to produce the final product, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of a wide range of cancer cells, including breast, prostate, and pancreatic cancer cells. In addition, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylnicotinamide has been shown to enhance the efficacy of other cancer therapies, such as radiation and chemotherapy.
properties
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-3-9-23(20(25)15-5-4-8-21-12-15)13-17-11-16-10-14(2)6-7-18(16)22-19(17)24/h4-8,10-12H,3,9,13H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPVATYKANZORZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

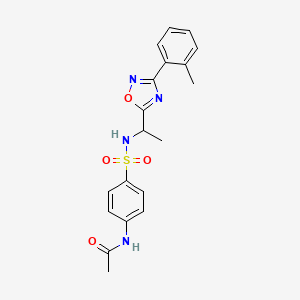
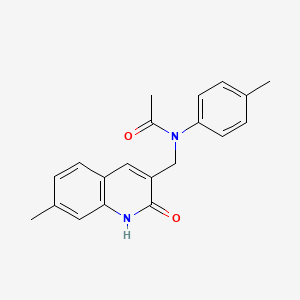
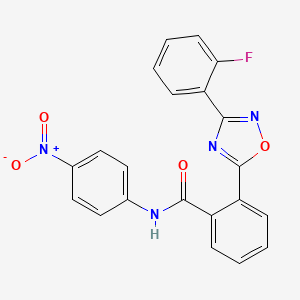
![4-((1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7704516.png)
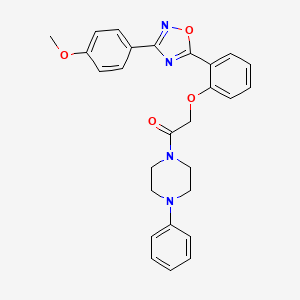
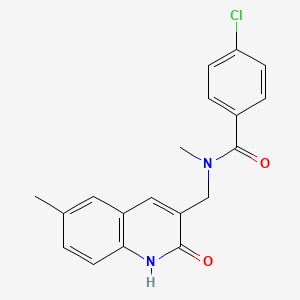
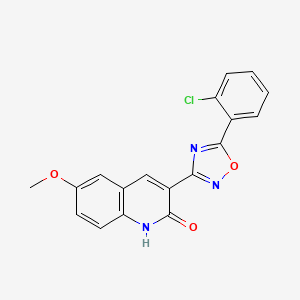
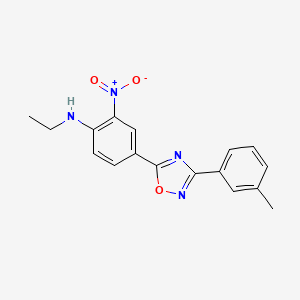

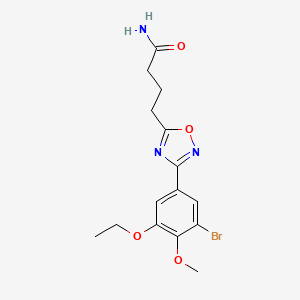
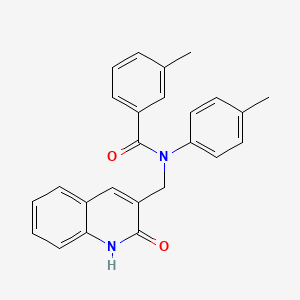
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-(4-chlorobenzyl)methylsulfonamido)acetamide](/img/structure/B7704568.png)
